molecular formula C12H16BrNO B13277340 N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine

N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine

Cat. No.: B13277340
M. Wt: 270.17 g/mol
InChI Key: HNWURRWCDBWRJR-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine: is an organic compound that features a brominated aromatic ring and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine typically involves the following steps:

    Bromination: The starting material, 2-methylphenylamine, undergoes bromination using bromine in the presence of a suitable catalyst to yield 2-bromo-5-methylphenylamine.

    Oxolane Ring Formation: The brominated amine is then reacted with 2-methyloxirane under acidic or basic conditions to form the oxolane ring, resulting in the final product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, alkoxides, amines, typically in polar solvents.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Materials Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology and Medicine:

    Drug Development: The compound’s structure allows it to interact with biological targets, making it a potential candidate for drug development, particularly in the treatment of neurological disorders.

    Biochemical Research: It can be used as a probe to study enzyme mechanisms and protein interactions.

Industry:

    Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxolane ring play crucial roles in binding to these targets, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

  • N-(2-Bromo-5-methylphenyl)-2-chloroacetamide
  • 2-Bromo-5-methylbenzoic acid
  • 2-Bromo-5-methoxybenzoic acid

Comparison:

  • N-(2-Bromo-5-methylphenyl)-2-methyloxolan-3-amine is unique due to the presence of the oxolane ring, which imparts distinct chemical and biological properties compared to its analogs.
  • N-(2-Bromo-5-methylphenyl)-2-chloroacetamide lacks the oxolane ring, resulting in different reactivity and biological activity.
  • 2-Bromo-5-methylbenzoic acid and 2-Bromo-5-methoxybenzoic acid have different functional groups, leading to variations in their chemical behavior and applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-(2-bromo-5-methylphenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C12H16BrNO/c1-8-3-4-10(13)12(7-8)14-11-5-6-15-9(11)2/h3-4,7,9,11,14H,5-6H2,1-2H3

InChI Key

HNWURRWCDBWRJR-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=C(C=CC(=C2)C)Br

Origin of Product

United States

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